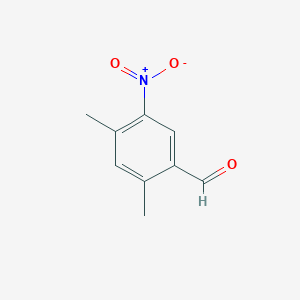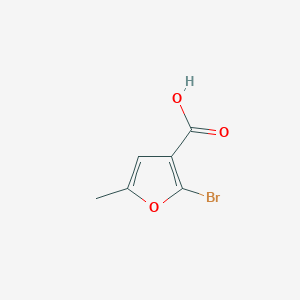
3-bromo-1-ethyl-1H-pyrazole-5-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-ethyl-1H-pyrazole-5-sulfonylchloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . The compound’s structure includes a bromine atom, an ethyl group, and a sulfonyl chloride group attached to a pyrazole ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-ethyl-1H-pyrazole-5-sulfonylchloride typically involves the bromination of 1-ethyl-1H-pyrazole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The sulfonylation step involves reacting the brominated pyrazole with chlorosulfonic acid or sulfonyl chloride derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-ethyl-1H-pyrazole-5-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substituted Pyrazoles: Formed by nucleophilic substitution.
Sulfonic Acids: Formed by oxidation of the sulfonyl chloride group.
Cyclic Compounds: Formed through cyclization reactions.
Applications De Recherche Scientifique
3-Bromo-1-ethyl-1H-pyrazole-5-sulfonylchloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-bromo-1-ethyl-1H-pyrazole-5-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or proteins, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-1-ethyl-1H-pyrazole: Bromine atom at a different position on the pyrazole ring.
3-Bromo-1-ethyl-1H-pyrazole-5-carboxylate: Carboxylate group instead of sulfonyl chloride.
Uniqueness
3-Bromo-1-ethyl-1H-pyrazole-5-sulfonylchloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. The presence of both bromine and sulfonyl chloride groups allows for versatile chemical modifications and potential biological activities .
Propriétés
Formule moléculaire |
C5H6BrClN2O2S |
|---|---|
Poids moléculaire |
273.54 g/mol |
Nom IUPAC |
5-bromo-2-ethylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H6BrClN2O2S/c1-2-9-5(12(7,10)11)3-4(6)8-9/h3H,2H2,1H3 |
Clé InChI |
BWBVDFVLTQZYRJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)Br)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


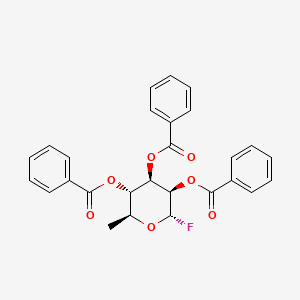
![Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane](/img/structure/B15295757.png)
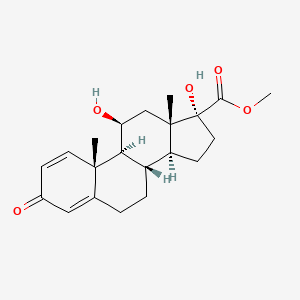
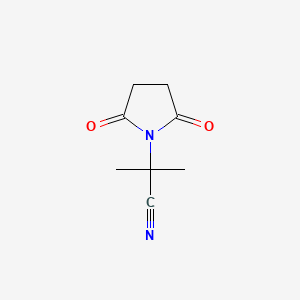
![3-[2-(Dimethyl-1,2-oxazol-4-yl)acetamido]benzoicacid](/img/structure/B15295767.png)
![Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15295773.png)



![1'-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B15295801.png)

![7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B15295805.png)
